Home > Products > Screening Compounds P119885 > 3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide
3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide -

3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide

Catalog Number: EVT-5692595
CAS Number:
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

    Compound Description: This compound is a potent and selective FLT3 inhibitor. It demonstrates significant inhibitory activity against the FLT3-ITD mutant with an IC50 value of 0.8 nM. [] Additionally, it exhibits notable selectivity for FLT3-ITD over c-KIT kinase, exceeding 500-fold. [] This compound has shown efficacy in inhibiting the proliferation of FLT3-ITD-positive AML cell lines and suppressing tumor growth in xenograft models. []

    Relevance: While not directly structurally similar, Compound 17, like 3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide, contains a substituted heterocycle linked to a propanamide moiety. Both compounds demonstrate potent activity against specific targets, highlighting the potential of these structural classes for drug development. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (Compound 3)

    Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA) with high affinity for the 5-HT1F receptor and over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []

    Relevance: Both Compound 3 and 3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide share a core structure containing a substituted heterocycle connected to a propanamide group. This structural similarity, despite differences in the specific heterocycles, highlights the significance of this scaffold in designing compounds with biological activity. []

Hu7691 (B5)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor, exhibiting a 24-fold selectivity for Akt1 over Akt2. [] This compound shows promise in reducing cutaneous toxicity associated with Akt inhibition while maintaining strong anticancer properties. []

    Relevance: While Hu7691 and 3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide target different kinases, both compounds emphasize the importance of developing selective inhibitors to minimize off-target effects and improve the safety profile of potential drugs. []

Acrizanib (LHA510)

    Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] It shows efficacy in treating choroidal neovascularization (CNV) in rodent models, making it a potential therapy for neovascular age-related macular degeneration. []

    Relevance: Similar to 3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide, Acrizanib highlights the significance of targeted drug design in achieving desirable pharmacokinetic properties and therapeutic efficacy while minimizing systemic exposure and potential side effects. []

Properties

Product Name

3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-(1-methyl-4-morpholin-4-ylindazol-3-yl)propanamide

Molecular Formula

C18H20ClN5O3

Molecular Weight

389.8 g/mol

InChI

InChI=1S/C18H20ClN5O3/c1-23-13-3-2-4-14(24-7-9-26-10-8-24)17(13)18(21-23)20-16(25)6-5-12-11-15(19)22-27-12/h2-4,11H,5-10H2,1H3,(H,20,21,25)

InChI Key

JHYPYDYDUCOORD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CCC4=CC(=NO4)Cl

Canonical SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CCC4=CC(=NO4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.